molecular formula C13H11N3O2S B12718204 2(1H)-Pyridinone, 3-amino-4-(2-benzoxazolylthio)-5-methyl- CAS No. 172469-97-5

2(1H)-Pyridinone, 3-amino-4-(2-benzoxazolylthio)-5-methyl-

Cat. No.: B12718204
CAS No.: 172469-97-5
M. Wt: 273.31 g/mol
InChI Key: RXZBCMFQHKTVPW-UHFFFAOYSA-N
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Description

2(1H)-Pyridinone, 3-amino-4-(2-benzoxazolylthio)-5-methyl- is a heterocyclic compound that combines the structural features of pyridinone and benzoxazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyridinone, 3-amino-4-(2-benzoxazolylthio)-5-methyl- typically involves the reaction of 2-aminophenol with various aldehydes, acids, or their derivatives under different conditions. For instance, the reaction between 2-aminophenol and aldehydes in the presence of a base like potassium carbonate (K₂CO₃) and an oxidant such as tert-butyl hydroperoxide (TBHP) can yield benzoxazole derivatives . The reaction conditions often include the use of solvents like methyl cyanide or dimethyl sulfoxide (DMSO) and may involve heating or irradiation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyridinone, 3-amino-4-(2-benzoxazolylthio)-5-methyl- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like TBHP.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or thio groups can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include bases like K₂CO₃, oxidants like TBHP, and reducing agents like NaBH₄. Reaction conditions often involve the use of solvents such as DMSO or ethanol and may require heating or irradiation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted benzoxazole compounds .

Scientific Research Applications

2(1H)-Pyridinone, 3-amino-4-(2-benzoxazolylthio)-5-methyl- has several scientific research applications:

Mechanism of Action

The exact mechanism of action of 2(1H)-Pyridinone, 3-amino-4-(2-benzoxazolylthio)-5-methyl- is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. For instance, the compound may interact with enzymes or receptors involved in various biological processes, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2(1H)-Pyridinone, 3-amino-4-(2-benzoxazolylthio)-5-methyl- is unique due to its combination of pyridinone and benzoxazole moieties, which confer distinct chemical and biological properties

Properties

CAS No.

172469-97-5

Molecular Formula

C13H11N3O2S

Molecular Weight

273.31 g/mol

IUPAC Name

3-amino-4-(1,3-benzoxazol-2-ylsulfanyl)-5-methyl-1H-pyridin-2-one

InChI

InChI=1S/C13H11N3O2S/c1-7-6-15-12(17)10(14)11(7)19-13-16-8-4-2-3-5-9(8)18-13/h2-6H,14H2,1H3,(H,15,17)

InChI Key

RXZBCMFQHKTVPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=O)C(=C1SC2=NC3=CC=CC=C3O2)N

Origin of Product

United States

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